molecular formula C14H17NO6 B040849 Triethyl pyridine-2,3,6-tricarboxylate CAS No. 122509-29-9

Triethyl pyridine-2,3,6-tricarboxylate

Cat. No. B040849
CAS RN: 122509-29-9
M. Wt: 295.29 g/mol
InChI Key: VHGMVGKGVBTICM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triethyl pyridine-2,3,6-tricarboxylate (TPTC) is a chemical compound that belongs to the pyridine carboxylate family. It is widely used as a ligand in coordination chemistry and as a building block in the synthesis of metal-organic frameworks. TPTC is a highly versatile compound due to its ability to form stable coordination complexes with various metal ions.

Mechanism of Action

The mechanism of action of Triethyl pyridine-2,3,6-tricarboxylate as a ligand in coordination chemistry involves the formation of a coordination complex with a metal ion. The Triethyl pyridine-2,3,6-tricarboxylate ligand donates its lone pair of electrons to the metal ion, forming a coordination bond. The stability of the coordination complex depends on the strength of the coordination bond and the steric hindrance of the ligand.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of Triethyl pyridine-2,3,6-tricarboxylate. However, studies have shown that Triethyl pyridine-2,3,6-tricarboxylate and its coordination complexes have potential applications in drug delivery and imaging due to their biocompatibility and low toxicity.

Advantages and Limitations for Lab Experiments

The advantages of using Triethyl pyridine-2,3,6-tricarboxylate as a ligand in coordination chemistry include its ability to form stable coordination complexes with various metal ions, its versatility in forming coordination bonds with different geometries, and its ease of synthesis. The limitations of using Triethyl pyridine-2,3,6-tricarboxylate include its limited solubility in water and its sensitivity to air and moisture.

Future Directions

There are several future directions for the research and development of Triethyl pyridine-2,3,6-tricarboxylate and its coordination complexes. One direction is the exploration of Triethyl pyridine-2,3,6-tricarboxylate and its coordination complexes as potential catalysts for organic reactions. Another direction is the investigation of Triethyl pyridine-2,3,6-tricarboxylate and its coordination complexes as potential materials for gas storage and separation. Additionally, the development of Triethyl pyridine-2,3,6-tricarboxylate-based MOFs for drug delivery and imaging applications is an area of interest.

Synthesis Methods

Triethyl pyridine-2,3,6-tricarboxylate can be synthesized by reacting 2,3,6-pyridinetricarboxylic acid with triethylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction yields Triethyl pyridine-2,3,6-tricarboxylate as a white crystalline solid with a melting point of 110°C.

Scientific Research Applications

Triethyl pyridine-2,3,6-tricarboxylate has been widely used in coordination chemistry to form stable coordination complexes with various metal ions such as copper, nickel, and zinc. These complexes have been studied extensively for their catalytic and magnetic properties. Triethyl pyridine-2,3,6-tricarboxylate has also been used as a building block in the synthesis of metal-organic frameworks (MOFs) due to its ability to form strong coordination bonds with metal ions. MOFs have potential applications in gas storage, separation, and catalysis.

properties

CAS RN

122509-29-9

Product Name

Triethyl pyridine-2,3,6-tricarboxylate

Molecular Formula

C14H17NO6

Molecular Weight

295.29 g/mol

IUPAC Name

triethyl pyridine-2,3,6-tricarboxylate

InChI

InChI=1S/C14H17NO6/c1-4-19-12(16)9-7-8-10(13(17)20-5-2)15-11(9)14(18)21-6-3/h7-8H,4-6H2,1-3H3

InChI Key

VHGMVGKGVBTICM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N=C(C=C1)C(=O)OCC)C(=O)OCC

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C(=O)OCC)C(=O)OCC

Origin of Product

United States

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